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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

Welcome to the technical support center for T-1095, a promising SGLT2 inhibitor for diabetes
research. This resource is designed for researchers, scientists, and drug development
professionals to address common challenges encountered during preclinical studies, with a
specific focus on optimizing the oral bioavailability of this compound.

Frequently Asked Questions (FAQSs)

Q1: What is T-1095 and why is its oral bioavailability a concern?

Al: T-1095 is a prodrug that, after oral administration, is metabolized into its active form, T-
1095A. T-1095A is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key
protein involved in glucose reabsorption in the kidneys. While T-1095 was developed as an
orally active alternative to its predecessor, phlorizin (which has poor oral absorption), achieving
consistent and optimal oral bioavailability can still be a challenge.[1] Factors such as its
physicochemical properties, including aqueous solubility and intestinal permeability, can
influence its absorption from the gastrointestinal tract.

Q2: What is the metabolic pathway for the conversion of T-1095 to its active form, T-1095A?

A2: T-1095 is a methyl carbonate prodrug.[1] Following oral absorption, it undergoes
metabolism, primarily in the liver, where the methyl carbonate group is cleaved to yield the
active metabolite, T-1095A.[1] This bioactivation is a critical step for its pharmacological
activity.
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Q3: What is the mechanism of action of the active form, T-1095A?

A3: T-1095A, the active metabolite of T-1095, selectively inhibits SGLT2 in the proximal renal
tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the
urine back into the bloodstream. By inhibiting SGLT2, T-1095A promotes the excretion of
excess glucose in the urine, thereby lowering blood glucose levels. This mechanism is
independent of insulin secretion.

Q4: Are there any known pharmacokinetic data for T-10957?

A4: While specific data on the absolute oral bioavailability of T-1095 is not readily available in
the public domain, studies in dogs have reported the plasma concentrations of its active
metabolite, T-1095A, following oral administration of T-1095. These studies provide valuable
insights into the absorption and conversion of the prodrug.

Troubleshooting Guide

This guide provides potential reasons and solutions for common issues related to the oral
bioavailability of T-1095 in preclinical experiments.
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Issue

Potential Cause

Troubleshooting Steps

Low or variable plasma
concentrations of T-1095A
after oral administration of T-
1095

Poor aqueous solubility of T-
1095: Limited dissolution in the
gastrointestinal fluids can

hinder absorption.

1. Formulation Improvement: -
Co-solvents: Utilize co-
solvents such as polyethylene
glycol (PEG) or propylene
glycol in the formulation to
enhance solubility.[2] -
Surfactants: Incorporate
surfactants like Tweens or
Spans to improve wetting and
micellar solubilization.[3][4] -
Amorphous Solid Dispersions:
Prepare amorphous solid
dispersions of T-1095 with
polymers like HPMC to

increase the dissolution rate.

Low intestinal permeability of
T-1095: The compound may
not efficiently cross the

intestinal epithelium.

1. Permeability Enhancers:
Include excipients known to
enhance permeability, such as
certain fatty acids or non-ionic
surfactants, in the formulation.
[5] 2. In vitro Permeability
Assessment: Conduct Caco-2
permeability assays to
determine the intrinsic
permeability of T-1095 and
identify potential efflux

transporter interactions.

Pre-systemic metabolism (first-
pass effect): T-1095 might be
extensively metabolized in the
gut wall or liver before

reaching systemic circulation.

1. In vitro Metabolism Studies:
Use liver microsomes or
hepatocytes to investigate the
metabolic stability of T-1095. 2.
Co-administration with
Inhibitors: In preclinical
models, co-administer with

known inhibitors of relevant
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metabolic enzymes (if
identified) to assess the impact

on bioavailability.

Efflux by intestinal
transporters: T-1095 could be
a substrate for efflux
transporters like P-glycoprotein
(P-gp), which pump the drug

back into the intestinal lumen.

1. Caco-2 Bidirectional
Permeability Assay: Perform a
bidirectional Caco-2 assay to
determine the efflux ratio. An
efflux ratio significantly greater
than 1 suggests active efflux.
2. Co-administration with P-gp
Inhibitors: In animal studies,
co-administer T-1095 with a
known P-gp inhibitor (e.g.,
verapamil) to see if the

bioavailability increases.

Inconsistent results between

animals

1. Standardize Oral Gavage
Protocol: Ensure all personnel

are properly trained on the oral

Improper dosing technique:
Inaccurate oral gavage can

lead to variability in the

administered dose.

gavage technique for the
specific animal model. Follow a
detailed and consistent
protocol. 2. Vehicle
Consistency: Use a consistent
and well-characterized vehicle

for all administrations.

1. Fasting: Ensure animals are

fasted for a consistent period

Physiological variability: ] o
) ] ) before dosing to minimize
Differences in gastric pH, o
) ) - food-related variability. 2.
gastrointestinal motility, and )
] Control of Experimental
food effects among animals N o
] ] Conditions: Maintain
can influence absorption. ) ]
consistent environmental

conditions for all animals.

Quantitative Data
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The following table summarizes the reported pharmacokinetic parameters of the active
metabolite, T-1095A, in dogs following a single oral administration of T-1095.

Dose of T-1095 (mgl/kg) Cmax of T-1095A (ng/mL) Tmax of T-1095A (min)
3 33.3-69.1 0-90
10 60.2 - 483.1 0-90

Data extracted from studies in dogs during oral glucose tolerance tests.[6]

Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile of T-1095 and its active metabolite, T-
1095A, after oral administration in rats.

Materials:

e T-1095

e Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

e Sprague-Dawley rats (male, 8-10 weeks old)

o Oral gavage needles (appropriate size for rats)

e Syringes

» Blood collection supplies (e.g., EDTA tubes, capillaries)

e Centrifuge

e Analytical equipment for quantifying T-1095 and T-1095A in plasma (e.g., LC-MS/MS)

Procedure:
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Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days before the
experiment.

Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access
to water.

Dose Preparation: Prepare a homogenous suspension or solution of T-1095 in the chosen
vehicle at the desired concentration.

Oral Administration (Gavage):

o

Weigh each rat to determine the exact volume of the dose to be administered.

[¢]

Gently restrain the rat.

o

Insert the gavage needle carefully into the esophagus and deliver the formulation directly
into the stomach.

[e]

Observe the animal for any signs of distress after dosing.
Blood Sampling:

o Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site
at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

o Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:

o Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the
plasma.

o Transfer the plasma to clean tubes and store at -80°C until analysis.
Bioanalysis:

o Quantify the concentrations of T-1095 and T-1095A in the plasma samples using a
validated analytical method, such as LC-MS/MS.
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e Pharmacokinetic Analysis:

o Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the
Curve), and half-life for both T-1095 and T-1095A using appropriate software.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of T-1095 and determine if it is a substrate for
efflux transporters.

Materials:

o Caco-2 cells

o Cell culture medium and supplements

o Transwell® inserts (e.g., 12-well or 24-well plates)

» Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
e T-1095

e Control compounds (high and low permeability)

» Efflux transporter inhibitors (e.g., verapamil for P-gp)

e Analytical equipment for quantifying T-1095 (e.g., LC-MS/MS)
Procedure:

e Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for
differentiation and formation of a confluent monolayer.

o Monolayer Integrity Test: Verify the integrity of the Caco-2 cell monolayer by measuring the
transepithelial electrical resistance (TEER) before the experiment.

o Permeability Assay (Apical to Basolateral - A to B):

o Wash the cell monolayers with transport buffer.
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[e]

Add the transport buffer containing T-1095 to the apical (A) side of the inserts.

o

Add fresh transport buffer to the basolateral (B) side.

[¢]

Incubate the plate at 37°C with gentle shaking.

[¢]

At specified time points, collect samples from the basolateral side and replace with fresh
buffer.

o Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
o Add the transport buffer containing T-1095 to the basolateral (B) side.
o Add fresh transport buffer to the apical (A) side.
o Collect samples from the apical side at the same time points as the A to B direction.

» Assay with Inhibitors: Repeat the bidirectional permeability assay in the presence of an efflux
transporter inhibitor (e.g., verapamil) to investigate the involvement of specific transporters.

o Sample Analysis: Quantify the concentration of T-1095 in all collected samples using a
validated analytical method.

e Data Analysis:
o Calculate the apparent permeability coefficient (Papp) for both Ato B and B to A directions.

o Calculate the efflux ratio (Papp B-A/ Papp A-B). An efflux ratio greater than 2 is generally
considered indicative of active efflux.
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Figure 1. Metabolic activation of T-1095 to its active form, T-1095A.
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Figure 2. Mechanism of action of T-1095A on the SGLT2 transporter.
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Figure 3. Decision-making workflow for troubleshooting low oral bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bioavailability of T-1095]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681200#improving-the-oral-bioavailability-of-t-1095]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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